molecular formula C20H21N3O B5285387 4-(imidazol-1-ylmethyl)-N-(2-phenylpropyl)benzamide

4-(imidazol-1-ylmethyl)-N-(2-phenylpropyl)benzamide

Cat. No.: B5285387
M. Wt: 319.4 g/mol
InChI Key: ZSMNATHERATUOC-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-(2-phenylpropyl)benzamide is a compound that features an imidazole ring, a benzamide group, and a phenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-(2-phenylpropyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

    Attachment of the Benzamide Group: The benzamide group is introduced via an amide bond formation reaction, often using benzoyl chloride and an amine.

    Incorporation of the Phenylpropyl Side Chain: The phenylpropyl group is attached through a substitution reaction, typically involving a phenylpropyl halide and the imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(imidazol-1-ylmethyl)-N-(2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylpropyl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenylpropyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

4-(imidazol-1-ylmethyl)-N-(2-phenylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The benzamide group can interact with proteins, potentially modulating their function. The phenylpropyl side chain may enhance the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    4-(imidazol-1-ylmethyl)benzamide: Lacks the phenylpropyl side chain, which may affect its biological activity.

    N-(2-phenylpropyl)benzamide: Lacks the imidazole ring, which may reduce its ability to coordinate with metal ions.

    4-(imidazol-1-ylmethyl)-N-methylbenzamide: Contains a methyl group instead of the phenylpropyl side chain, potentially altering its lipophilicity and biological activity.

Uniqueness

4-(imidazol-1-ylmethyl)-N-(2-phenylpropyl)benzamide is unique due to the combination of its imidazole ring, benzamide group, and phenylpropyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-16(18-5-3-2-4-6-18)13-22-20(24)19-9-7-17(8-10-19)14-23-12-11-21-15-23/h2-12,15-16H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMNATHERATUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)CN2C=CN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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